Vomicine is a topic of interest within the realm of pharmacology and toxicology, particularly in the context of the traditional Chinese medicine Nux Vomica, derived from the seeds of the Strychnos nux-vomica L. plant. This plant has been used for various therapeutic purposes, but its use is significantly hampered by its potential toxicity. The primary active compounds in Nux Vomica are alkaloids, notably strychnine and brucine, which have been the subject of numerous studies due to their pharmacological and toxicological properties13456.
The mechanism of action of compounds like brucine involves multiple biological pathways. Brucine has been shown to induce G1 phase arrest and apoptosis in cancer cells, such as LoVo cells, by modulating the expression of cell cycle proteins and apoptotic proteins like Bax and Bcl-23. Additionally, brucine's cytotoxic effects on human hepatoma cells (HepG2) are mediated through a caspase-dependent pathway involving mitochondrial membrane depolarization and intracellular calcium elevation6. Furthermore, brucine has been found to alleviate neuropathic pain by reducing the current of sodium channels in dorsal root ganglion neurons, which decreases neuronal excitability7.
In toxicological research, the effects of Nux Vomica on rats have been studied using clinical chemistry, histopathology, and 1H NMR-based metabonomics. These studies have revealed that Nux Vomica disrupts glycolysis, lipid, and amino acid metabolism, leading to liver and kidney injuries. The severity of toxic effects increases with prolonged dosing time1.
Brucine has demonstrated potential as an anti-cancer agent. It has been shown to inhibit the growth of tumor cells, induce apoptosis, and cause cell cycle arrest. The modulation of signaling pathways such as Erk1/2, p38, and Akt by brucine suggests a complex interplay in its anti-cancer effects3. Additionally, brucine's ability to induce apoptosis in hepatoma cells through a mitochondrial pathway involving Bcl-2 and calcium suggests a targeted approach for liver cancer therapy6.
The analgesic effects of brucine have been explored in both acute and chronic pain models. Brucine's ability to inhibit sodium channels suggests its utility in treating neuropathic pain, a challenging condition to manage with conventional analgesics7.
The pharmacological activities of Strychnos nux-vomica, including its effects on the nervous system, inflammation, microbial infections, gastrointestinal problems, cardiovascular systems, and blood glucose levels, have been extensively reviewed. These activities are attributed to the diverse phytoconstituents present in the plant, with strychnine and brucine being the major active components45.
CAS No.: 6358-22-1
CAS No.: 76663-30-4
CAS No.: 1976-85-8
CAS No.:
CAS No.: 73477-63-1
CAS No.: 1001354-72-8